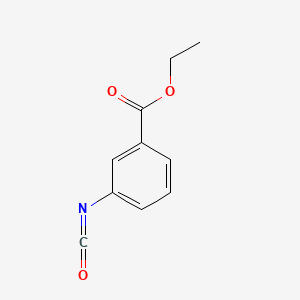

Ethyl 3-isocyanatobenzoate

Description

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis reveals characteristic absorption bands:

- N=C=O asymmetric stretch : ~2270–2240 cm⁻¹ (sharp, strong intensity).

- C=O ester stretch : ~1720–1700 cm⁻¹.

- C-O ester vibrations : ~1260–1160 cm⁻¹.

- Aromatic C-H stretches : ~3100–3000 cm⁻¹.

The absence of peaks in the 1500–2000 cm⁻¹ region confirms no conjugated double bonds, consistent with the benzene ring’s saturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 191.1 (M+H)⁺, aligning with the molecular formula. Fragmentation patterns include loss of the ethoxy group (-OEt, m/z 146) and isocyanate moiety (-NCO, m/z 118).

Comparative Analysis with Ortho/Para Isomeric Derivatives

Table 2: Comparative Properties of Ethyl Isocyanatobenzoate Isomers

Structural and Reactivity Contrasts

- Ortho Isomer : Proximity of -NCO and -COOEt groups induces steric strain, lowering thermal stability (m.p. 28–31 °C).

- Para Isomer : Symmetrical substitution minimizes steric effects, enhancing crystallinity.

- Meta Isomer : Intermediate steric hindrance impacts solubility and reactivity, favoring electrophilic substitution at the benzene ring’s remaining positions.

Spectroscopic Differentiation

Properties

IUPAC Name |

ethyl 3-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-4-3-5-9(6-8)11-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXGGIRFDZENRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343451 | |

| Record name | Ethyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-68-4 | |

| Record name | Ethyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-isocyanatobenzoate can be synthesized through the reaction of 3-aminobenzoic acid with phosgene, followed by esterification with ethanol . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-isocyanatobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-isocyanatobenzoic acid.

Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Amines: Used in nucleophilic substitution reactions to form ureas.

Acids/Bases: Used in hydrolysis reactions to break down the ester group.

Major Products:

Ureas: Formed from nucleophilic substitution reactions.

3-Isocyanatobenzoic Acid: Formed from hydrolysis reactions.

Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

Ethyl 3-isocyanatobenzoate is utilized in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Employed in the study of enzyme inhibitors and protein modifications.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 3-isocyanatobenzoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . The isocyanate group is particularly reactive, allowing the compound to modify proteins and other biomolecules . This reactivity is exploited in various applications, including the development of enzyme inhibitors and the modification of polymer properties .

Comparison with Similar Compounds

Positional Isomers: Ethyl 2- and 4-Isocyanatobenzoate

Ethyl 3-isocyanatobenzoate’s reactivity and applications differ from its ortho (2-) and para (4-) substituted isomers. Key distinctions include:

Research Findings :

- In kinase inhibitor synthesis (Schemes 2–4), this compound (3d) demonstrated higher yields compared to ethyl 4-isocyanatobenzoate (3e), likely due to reduced electronic deactivation at the meta position .

- Ethyl 2-isocyanatobenzoate is less commonly employed due to steric challenges in forming ureido bonds .

Benzoate Esters with Alternative Substituents

This compound’s properties contrast with benzoate esters bearing substituents such as nitro, methoxy, or halogens:

Electronic Effects :

- The isocyanate group in this compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks by amines. This contrasts with electron-donating groups (e.g., -OMe), which decrease reactivity .

- Nitro and trifluoromethyl groups enhance electrophilicity but may deactivate the aromatic ring for further substitution .

Aliphatic vs. Aromatic Isocyanates

Compared to aliphatic isocyanates (e.g., ethyl isocyanatoacetate), this compound exhibits:

- Lower Volatility : Due to its aromatic backbone, reducing inhalation hazards .

- Reduced Hydrolysis Sensitivity : The electron-withdrawing ethoxycarbonyl group stabilizes the isocyanate against moisture .

- Applications : Aliphatic isocyanates are preferred in polyurethane synthesis, whereas aromatic variants like this compound are tailored for pharmaceutical intermediates .

Biological Activity

Ethyl 3-isocyanatobenzoate (EICB) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is an aromatic isocyanate derivative characterized by the following chemical structure:

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 179.18 g/mol

- CAS Number : 67531-68-4

The presence of the isocyanate functional group (-N=C=O) is crucial for its reactivity and biological interactions, particularly in forming covalent bonds with nucleophiles in biological systems.

1. Inhibition of Enzymatic Activity

EICB has been studied for its potential inhibitory effects on various enzymes. For instance, research indicates that compounds with isocyanate groups can act as inhibitors of carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in tissues. Inhibition of specific CA isoforms may have implications in treating conditions like glaucoma and certain types of cancer .

2. Anti-inflammatory Effects

Studies have shown that EICB and similar compounds can modulate inflammatory responses by influencing chemokine receptor activity. For example, the binding affinity to chemokine receptors such as CCR-3 suggests a role in reducing eosinophil recruitment during allergic reactions, thus potentially alleviating conditions like asthma .

Case Study 1: Inhibition of Carbonic Anhydrase III

A study focused on the design and synthesis of selective inhibitors for human carbonic anhydrase III (hCA III) highlighted the importance of structural modifications around the isocyanate group. Compounds similar to EICB demonstrated significant inhibition of hCA III, correlating with reduced cellular invasion capabilities in cancer models .

Table 1: Inhibition Potency Against hCA III

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Ethyl Isocyanate | 1.5 | Competitive inhibition |

| EICB | 2.0 | Covalent modification of active site |

Case Study 2: Anti-inflammatory Properties

In another investigation, EICB was evaluated for its anti-inflammatory properties through in vitro assays measuring cytokine production in macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Research Findings

Recent studies have expanded on the biological implications of EICB:

- Cytotoxicity : EICB was found to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

- Biocompatibility : Research into biodegradable polymers incorporating EICB has demonstrated favorable biocompatibility profiles, indicating its utility in drug delivery systems .

Q & A

Q. What are the standard synthetic methodologies for Ethyl 3-isocyanatobenzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of 3-aminobenzoic acid ethyl ester with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key parameters include temperature control (80–100°C), solvent choice (DMF or DCM), and stoichiometric ratios to minimize side reactions like dimerization .

- Methodological Tip : Monitor reaction progress using TLC or in-situ FTIR to detect the disappearance of the amine starting material. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity, as confirmed by HPLC .

Q. How can researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Essential characterization includes:

- NMR : Confirm the presence of the isocyanate group (δ ~120–130 ppm in NMR) and ethyl ester protons (δ ~1.3–4.3 ppm in NMR).

- IR Spectroscopy : Detect the isocyanate stretching vibration (~2250–2275 cm) .

- Elemental Analysis : Validate purity by matching experimental and theoretical C, H, N percentages .

Advanced Research Questions

Q. What role does this compound play in synthesizing kinase inhibitors, and how can its reactivity be optimized for dual-ureido linkages?

this compound serves as a bifunctional reagent in synthesizing diaryl diureido derivatives (e.g., kinase inhibitors). Its isocyanate group reacts with primary or secondary amines to form ureido bonds.

- Optimization Strategy : Use two equivalents of this compound under mild conditions (room temperature, DMF) to prevent over-reaction. Kinetic studies via NMR can track intermediate formation .

- Data Contradiction Note : Higher temperatures (80°C) in DMF may accelerate side reactions (e.g., carbamate formation), reducing yields. Contrasting methodologies in literature require validation through controlled replicates .

Q. How do steric and electronic effects of the benzoate ester influence the reactivity of this compound in multicomponent reactions?

The electron-withdrawing ester group at the meta-position enhances the electrophilicity of the isocyanate, favoring nucleophilic attack. Steric hindrance from the ethyl group, however, may slow reactions with bulky amines.

Q. What are the challenges in stabilizing this compound during storage, and how can degradation pathways be mitigated?

The isocyanate group is moisture-sensitive, leading to hydrolysis to urea derivatives.

- Mitigation Methods : Store under inert gas (argon) in anhydrous solvents (e.g., THF) at –20°C. Regular purity checks via HPLC are recommended. Contradictory reports on shelf-life (e.g., 3 months vs. 6 months) highlight the need for stability studies under varying conditions .

Methodological Recommendations

- Contradiction Resolution : When conflicting data arise (e.g., reaction yields), replicate experiments with rigorous control of moisture and oxygen levels.

- Safety Protocols : Use Schlenk techniques for moisture-sensitive reactions and PPE for handling isocyanates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.